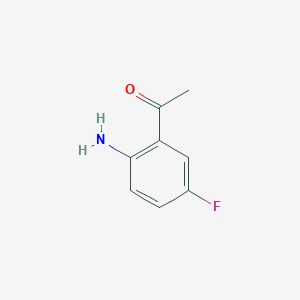

1-(2-Amino-5-fluorophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-amino-5-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBLTXXNEXJVFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543909 | |

| Record name | 1-(2-Amino-5-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2343-25-1 | |

| Record name | 1-(2-Amino-5-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Amino-5-fluorophenyl)ethanone: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structural information, synthesis, and potential biological significance of the compound 1-(2-Amino-5-fluorophenyl)ethanone. This molecule is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.

Core Properties and Structure

This compound, with the CAS number 2343-25-1, is a substituted acetophenone. Its structure features a phenyl ring substituted with an amino group at the 2-position and a fluorine atom at the 5-position, with an acetyl group attached to the first carbon of the ring.

Structure:

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₈FNO | [1][2] |

| Molecular Weight | 153.15 g/mol | [1][2] |

| Melting Point | 64-65 °C | [3] |

| Boiling Point | 264.2 ± 20.0 °C at 760 mmHg | |

| Physical State | Solid |

Structural Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| SMILES | CC(=O)c1ccc(F)c(N)c1 |

| InChI | InChI=1S/C8H8FNO/c1-5(11)6-3-2-7(9)4-8(6)10/h2-4H,10H2,1H3 |

| InChIKey | JCBLTXXNEXJVFT-UHFFFAOYSA-N |

Spectral Data

Synthesis

A detailed experimental protocol for the synthesis of the positional isomer, 1-(5-Amino-2-fluorophenyl)ethanone, has been reported and involves the reduction of the corresponding nitro compound.[5] This methodology provides a strong basis for a potential synthetic route to this compound, likely starting from 1-(2-nitro-5-fluorophenyl)ethanone.

General Synthetic Approach (Reduction of Nitro Group):

A common method for the reduction of an aromatic nitro group to an amine is through catalytic hydrogenation or by using reducing agents such as iron powder in the presence of an acid or ammonium chloride.[5]

Illustrative Experimental Workflow for Isomer Synthesis

The following diagram outlines a typical workflow for the synthesis of an aminofluorophenyl ethanone derivative via nitro group reduction.

Caption: General workflow for the synthesis of an aminofluorophenyl ethanone derivative.

Biological Activity and Applications

This compound and its derivatives are of significant interest to the pharmaceutical industry, primarily as intermediates in the synthesis of kinase inhibitors.[6] The incorporation of a fluorine atom can enhance metabolic stability and binding affinity of drug candidates.[6]

While specific biological activity data for this compound is limited in publicly accessible literature, its structural analogs are known to be precursors to a variety of biologically active heterocyclic compounds. Preliminary studies on the isomeric 1-(2-Amino-4-fluorophenyl)ethanone suggest potential interactions with neurotransmitter systems and possible antimicrobial and anticancer properties, warranting further investigation for the 5-fluoro isomer.[6] It has also been suggested that this class of compounds may act as inhibitors of certain cytochrome P450 enzymes.[6]

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from a building block like this compound to a potential therapeutic agent.

Caption: Logical workflow from a chemical building block to a potential drug candidate.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to store the compound under an inert atmosphere at 2-8°C, protected from light. As with many aromatic amines, it may be harmful if ingested, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[6] Standard personal protective equipment should be worn when handling this chemical.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its structural features make it an attractive starting point for the synthesis of complex heterocyclic molecules, particularly kinase inhibitors. While detailed biological and spectral data are not yet widely published, the information available for related compounds suggests that this molecule is a valuable tool for medicinal chemists. Further research into its synthesis, biological activity, and spectral characterization will undoubtedly contribute to the development of new therapeutic agents.

References

- 1. 2343-25-1|this compound|BLD Pharm [bldpharm.com]

- 2. 2343-25-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. echemi.com [echemi.com]

- 4. 2343-25-1 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. 1-(5-aMino-2-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 6. Buy 1-(2-Amino-4-fluorophenyl)ethanone | 159305-15-4 [smolecule.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(2-Amino-5-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

Abstract

This technical guide provides a comprehensive overview of the known physicochemical characteristics of the chemical compound 1-(2-Amino-5-fluorophenyl)ethanone (CAS No. 2343-25-1). This molecule is of significant interest as a potential intermediate in pharmaceutical synthesis, largely due to the presence of a fluorine substituent which can enhance metabolic stability and membrane permeability in drug candidates.[1] This document compiles available quantitative data, outlines general experimental protocols for characterization, and presents logical workflows for its synthesis and analysis. Due to a lack of publicly available experimental spectral data for this specific compound, information from closely related analogs is included for comparative purposes and is explicitly noted.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These values are primarily sourced from chemical supplier databases.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈FNO | [2] |

| Molecular Weight | 153.16 g/mol | [2][3] |

| Melting Point | 64-65 °C | [3] |

| Boiling Point | 264.2 ± 20.0 °C at 760 mmHg | [3] |

| Physical Form | Solid | [3] |

| IUPAC Name | This compound | [3] |

| InChI Key | JCBLTXXNEXJVFT-UHFFFAOYSA-N | [3] |

Solubility Profile

Table 2: Qualitative and Predicted Solubility of this compound and its Analogue

| Solvent | Predicted Solubility of this compound | Reported Solubility of 2'-Aminoacetophenone |

| Water | Practically Insoluble | Practically Insoluble |

| Ethanol | Soluble | Soluble |

| Methanol | Soluble | Soluble |

| Acetone | Soluble | Soluble |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Slightly Soluble |

| Dichloromethane | Likely Sparingly Soluble | Sparingly Soluble |

Note: The predicted solubility is an inference based on the structural similarity to 2'-aminoacetophenone and the general principle of "like dissolves like."

Acidity and Basicity (pKa)

The pKa value for this compound has not been experimentally reported. The primary functional group influencing its basicity is the aromatic amino group. The pKa of the conjugate acid of an aromatic amine is a measure of its basicity. For the analogous compound, 2-aminoacetophenone, a predicted pKa of 2.31 ± 0.10 for the conjugate acid has been reported. The presence of the electron-withdrawing fluorine atom at the 5-position in this compound would be expected to decrease the basicity of the amino group, resulting in a slightly lower pKa value for its conjugate acid compared to 2-aminoacetophenone.

Spectral Data (Analogues and Predicted)

No experimental NMR, IR, or mass spectrometry data for this compound could be located in the public domain. The following sections provide expected spectral characteristics based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl protons of the ethanone group. The aromatic protons would likely appear as complex multiplets in the range of 6.5-8.0 ppm, with their chemical shifts and coupling constants influenced by the positions of the amino, fluoro, and acetyl substituents. The amino group protons would likely appear as a broad singlet, and the methyl protons as a sharp singlet further upfield.

-

¹³C NMR: The carbon NMR spectrum would show distinct resonances for the eight carbon atoms. The carbonyl carbon of the ketone would be the most downfield signal, typically in the range of 190-200 ppm. The aromatic carbons would appear in the region of 110-150 ppm, with their chemical shifts influenced by the attached functional groups. The methyl carbon would be the most upfield signal.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O Stretching: A strong absorption band in the range of 1650-1700 cm⁻¹ for the ketone carbonyl group.

-

C-F Stretching: A strong band in the fingerprint region, typically around 1200-1300 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: An absorption band in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (153.15). Common fragmentation patterns for acetophenones include the loss of a methyl group ([M-15]⁺) and the formation of an acylium ion.

Experimental Protocols

While specific protocols for the characterization of this compound are not available, the following are general, established methodologies for determining key physicochemical properties.

Synthesis via Friedel-Crafts Acylation

A common method for the synthesis of aromatic ketones like this compound is the Friedel-Crafts acylation.[1] A general workflow for this synthesis is outlined below.

Determination of Melting Point

The melting point is a crucial indicator of purity. A common laboratory method is capillary melting point determination.

-

Sample Preparation: A small amount of the dry, powdered solid is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a thermometer.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a given solvent.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an amine.

-

Sample Preparation: A known concentration of the amine is dissolved in a suitable solvent (often a water-alcohol mixture for poorly water-soluble compounds).

-

Titration: A standard solution of a strong acid (e.g., HCl) is incrementally added to the amine solution.

-

pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Applications in Drug Discovery and Research

This compound serves as a valuable building block in medicinal chemistry. The presence of the fluorine atom can significantly enhance the pharmacological properties of a molecule, such as metabolic stability and binding affinity, by altering its electronic properties and lipophilicity.[1] The amino and ketone groups provide reactive sites for further chemical modifications, allowing for the synthesis of a diverse range of more complex molecules with potential therapeutic applications.[1] It is a key intermediate in the synthesis of various heterocyclic compounds which are scaffolds for a variety of biologically active molecules.[1]

Conclusion

This compound is a compound with established basic physicochemical properties, but a notable lack of detailed, publicly available experimental data, particularly in the realm of spectroscopy and quantitative solubility. The information presented in this guide, including data from analogous compounds and generalized experimental protocols, provides a foundational understanding for researchers and drug development professionals. Further experimental investigation is warranted to fully characterize this promising pharmaceutical intermediate.

References

"1-(2-Amino-5-fluorophenyl)ethanone" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Amino-5-fluorophenyl)ethanone, a key building block in modern medicinal chemistry. Also known as 2'-Amino-5'-fluoroacetophenone, this compound is a valuable precursor for the synthesis of a wide range of biologically active heterocyclic compounds. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its applications, particularly in the development of kinase inhibitors. The strategic placement of the amino and fluoro groups on the phenyl ring makes it a crucial intermediate for creating novel therapeutic agents with enhanced pharmacological profiles.

Core Chemical Information

This compound is an aromatic ketone that serves as a versatile intermediate in organic synthesis. Its structure, featuring an ortho-amino ketone and a fluorine atom at the 5-position, provides multiple reactive sites for the construction of complex molecular architectures.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2343-25-1 | [1][2] |

| Molecular Formula | C₈H₈FNO | [3] |

| Molecular Weight | 153.16 g/mol | [3] |

| Appearance | Solid | [1] |

| Melting Point | 64-65 °C | [4] |

| Boiling Point | 264.2 °C at 760 mmHg | [4] |

| Storage Temperature | Refrigerator | [1] |

Synthesis Protocol

The synthesis of this compound can be achieved through the hydration of 2-ethynyl-4-fluoroaniline in the presence of an acid.[5] This method provides a high yield and purity of the final product.

Experimental Procedure

Materials:

-

2-ethynyl-4-fluoroaniline

-

Hydrochloric acid (35% concentration)

-

Sodium hydroxide solution (50%)

-

Water

Protocol:

-

To a reaction flask, add 600 g of 2-ethynyl-4-fluoroaniline and 4 L of water.[5]

-

Add 476 g of 35% hydrochloric acid to the mixture.[5]

-

Heat the reaction mixture to 50 °C and maintain for 36 hours.[5]

-

After the reaction is complete, cool the mixture to 20-25 °C.[5]

-

Adjust the pH of the reaction solution to 8-9 using a 50% sodium hydroxide solution, ensuring the temperature does not exceed 30 °C during this process.[5]

-

Filter the resulting precipitate and wash the filter cake with 1 L of water.[5]

-

Dry the solid under reduced pressure at 50 °C for 12 hours to obtain this compound as a pale yellow solid.[5]

This protocol has been reported to yield 622 g of the product (a 91.4% yield) with a purity of 99.2% as determined by HPLC.[5]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of various heterocyclic compounds with potential biological activities.[6] The presence of the fluorine atom is particularly advantageous in drug design, as it can enhance metabolic stability and binding affinity of the resulting drug molecules.[6]

Intermediate for Kinase Inhibitors

This compound serves as a key intermediate in the synthesis of kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The amino and acetyl groups of this compound provide convenient handles for the construction of the core scaffolds of various kinase inhibitors.

Potential Biological Activities

While comprehensive studies on the biological activities of this compound itself are limited, preliminary research on analogous compounds suggests potential interactions with neurotransmitter systems, including dopaminergic and serotonergic pathways.[6] Furthermore, its structural motifs are found in molecules with antimicrobial and anticancer properties, indicating that derivatives of this compound could be promising candidates for further investigation in these therapeutic areas.[6]

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry. Its well-defined synthesis and versatile chemical reactivity make it an indispensable tool for the creation of novel drug candidates. The continued exploration of derivatives based on this scaffold holds significant promise for the development of new and effective therapies for a range of human diseases.

References

Spectroscopic Profile of 1-(2-Amino-5-fluorophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2-Amino-5-fluorophenyl)ethanone, a key intermediate in various synthetic applications. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The spectroscopic data for this compound (CAS No: 2343-25-1; Molecular Formula: C₈H₈FNO) is crucial for its identification and characterization. While a complete set of publicly available, peer-reviewed spectra is not readily accessible, data can be inferred from synthetic procedures outlined in patent literature and by comparison with structurally similar compounds. The expected spectral features are summarized below.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.2 | dd | 1H | Ar-H (ortho to -COCH₃, meta to -NH₂) |

| ~6.8 - 6.6 | m | 2H | Ar-H (ortho and para to -NH₂) |

| ~4.5 (broad s) | s | 2H | -NH ₂ |

| 2.55 | s | 3H | -COCH ₃ |

Note: Predicted values are based on the analysis of similar aromatic compounds. The solvent used for analysis (typically CDCl₃ or DMSO-d₆) will influence the exact chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C =O |

| ~158 (d, ¹JCF ≈ 240 Hz) | C -F |

| ~140 | C -NH₂ |

| ~125 | Ar-C H |

| ~118 | Ar-C H |

| ~115 | Ar-C H |

| ~114 | Ar-C -COCH₃ |

| ~28 | -C OCH₃ |

Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant (¹JCF). The chemical shifts are approximate and depend on the solvent.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3450 - 3250 | N-H stretch (amine) |

| 1660 - 1640 | C=O stretch (ketone) |

| 1620 - 1580 | C=C stretch (aromatic) |

| 1250 - 1200 | C-F stretch |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 153 | [M]⁺ (Molecular ion) |

| 138 | [M - CH₃]⁺ |

| 110 | [M - COCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

A proton-decoupled sequence is typically used to simplify the spectrum.

-

A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

The sample can be introduced via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

-

Ionization:

-

Electron Ionization (EI) is a common method for this type of molecule.

-

-

Analysis:

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

Visualization of Spectroscopic Workflow

The logical flow from sample preparation to data analysis in a typical spectroscopic characterization is depicted in the following diagram.

Caption: General workflow for the spectroscopic analysis of this compound.

The Pivotal Role of 1-(2-Amino-5-fluorophenyl)ethanone in Pharmaceutical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Amino-5-fluorophenyl)ethanone, a key pharmaceutical intermediate. It details its chemical and physical properties, provides an in-depth experimental protocol for its synthesis, and explores its critical application in the manufacturing of active pharmaceutical ingredients (APIs), with a particular focus on the synthesis of fluoroquinolone antibiotics. This document also includes mandatory visualizations of the pertinent biological signaling pathway and a representative experimental workflow, designed to be a valuable resource for professionals in drug discovery and development.

Introduction

This compound, also known as 2-Amino-5-fluoroacetophenone, is a crucial building block in the synthesis of numerous pharmaceuticals. Its unique structure, featuring an aniline ring substituted with a fluorine atom and an acetyl group, makes it a versatile precursor for the construction of various heterocyclic systems. The presence of the fluorine atom is particularly significant, as its incorporation into drug molecules can enhance metabolic stability, binding affinity, and bioavailability. This guide will delve into the technical aspects of this important intermediate, providing practical information for its synthesis and utilization in pharmaceutical research and manufacturing.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈FNO | [1][2] |

| Molecular Weight | 153.16 g/mol | [1][2] |

| CAS Number | 2343-25-1 | [1] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 64-65 °C | [1] |

| Boiling Point | 264.2 °C at 760 mmHg | [1] |

| Purity (by GC) | ≥99% | [1][2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. One effective method involves the hydration of 2-ethynyl-4-fluoroaniline in the presence of an acid catalyst.[1]

Experimental Protocol: Synthesis from 2-Ethynyl-4-fluoroaniline[1]

Materials:

-

2-ethynyl-4-fluoroaniline

-

Hydrochloric acid (35% solution)

-

Sodium hydroxide solution (50%)

-

Water

-

Reaction flask

-

Heating and stirring apparatus

-

Filtration apparatus

-

Drying oven

Procedure:

-

To a suitable reaction flask, add 600 g of 2-ethynyl-4-fluoroaniline and 4 L of water.

-

With stirring, add 476 g of 35% hydrochloric acid to the mixture.

-

Heat the reaction mixture to 50 °C and maintain this temperature for 36 hours.

-

After the reaction is complete, cool the mixture to 20-25 °C.

-

Slowly add 50% sodium hydroxide solution to adjust the pH of the reaction mixture to 8-9. During this addition, maintain the temperature below 30 °C.

-

Filter the resulting precipitate and wash the filter cake with 1 L of water.

-

Dry the collected solid under reduced pressure at 50 °C for 12 hours to yield this compound as a pale yellow solid.

Expected Yield: Approximately 622 g (91.4%) with a purity of 99.2% as determined by HPLC.[1]

Application as a Pharmaceutical Intermediate

This compound is a vital precursor in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), most notably the broad-spectrum fluoroquinolone antibiotics. These antibiotics are highly effective against a wide range of bacterial infections.

Synthesis of Fluoroquinolone Antibiotics

The synthesis of the quinolone core from this compound often utilizes the Gould-Jacobs reaction .[3][4][5][6] This reaction involves the condensation of an aniline derivative with an alkoxymethylenemalonic ester, followed by thermal cyclization to form the quinolone ring system.

A representative workflow for the synthesis of a fluoroquinolone antibiotic, such as ciprofloxacin, from this compound is depicted below.

Mechanism of Action of Fluoroquinolone Antibiotics

Fluoroquinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the process of cleaving DNA, leading to double-strand breaks and ultimately, bacterial cell death.

The signaling pathway below illustrates this mechanism of action.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl protons of the acetyl group. The aromatic protons will exhibit splitting patterns (coupling) due to the presence of the fluorine atom and adjacent protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the acetyl group will appear at a characteristic downfield shift (typically >190 ppm). The aromatic carbons will show splitting due to coupling with the fluorine atom.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ketone (around 1650-1680 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (153.16 g/mol ). Fragmentation patterns will likely involve the loss of the methyl group (M-15) and the acetyl group (M-43).

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important intermediate in the pharmaceutical industry, particularly for the synthesis of fluoroquinolone antibiotics. Its synthesis is well-established, and its reactivity is well-understood, making it a reliable building block for the construction of complex APIs. This technical guide provides essential information for researchers and drug development professionals working with this key intermediate, from its basic properties and synthesis to its application in the creation of life-saving medicines.

References

- 1. 2-AMINO-5-FLUOROACETOPHENONE | 2343-25-1 [chemicalbook.com]

- 2. file.leyan.com [file.leyan.com]

- 3. benchchem.com [benchchem.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of 2-Amino-5-fluorophenyl Ethanone Scaffolds: A Technical Guide to Putative Biological Activities

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to a significant lack of publicly available research on the biological activities of "1-(2-Amino-5-fluorophenyl)ethanone" derivatives, this guide explores the potential of this scaffold by examining the activities of its isomers and structurally related compounds. The information presented herein is intended to serve as a foundational resource to stimulate and guide future research into this specific chemical space.

Introduction

The 2-aminophenyl ethanone core is a privileged scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. The introduction of a fluorine atom to this core, as in this compound, is anticipated to modulate the physicochemical and pharmacological properties of its derivatives, potentially enhancing their efficacy and metabolic stability. While direct studies on the 5-fluoro isomer are scarce, research on the isomeric 1-(2-Amino-4-fluorophenyl)ethanone and the broader class of 2-aminophenyl ethanone derivatives suggests a rich potential for the discovery of novel therapeutic agents. This technical guide consolidates the available data on these related compounds, providing insights into their putative biological activities, experimental evaluation, and potential mechanisms of action.

Potential Biological Activities

Derivatives of the 2-aminophenyl ethanone scaffold have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The presence of the fluorine atom in the 4- and 5-positions of the phenyl ring is expected to influence the lipophilicity, metabolic stability, and binding affinity of these derivatives to their biological targets.

Antimicrobial Activity

1-(2-Aminophenyl)ethanone itself has been identified as a microbial volatile organic compound (MVOC) with antifungal properties. This suggests that derivatives of 2-amino-5-fluorophenyl ethanone may also possess inherent antimicrobial activities. The structural similarity to other fluorinated aromatic compounds that exhibit antimicrobial effects further supports this hypothesis.

Anticancer Activity

The 2-aminophenyl ethanone moiety is a key building block for the synthesis of various heterocyclic systems, including quinazolines and diindolylmethanes, which are known to possess potent anticancer activities. The derivatization of the amino and ketone functionalities allows for the introduction of pharmacophores that can interact with various cancer-related targets. For instance, derivatives of 1-(2-aminophenyl)ethanone have been investigated as histone deacetylase 6 (HDAC6) inhibitors, a promising target in cancer therapy.

Quantitative Data on Related Compounds

The following table summarizes the limited quantitative data available for derivatives of the broader 2-aminophenyl ethanone class. This data can serve as a benchmark for future studies on this compound derivatives.

| Compound Class | Derivative | Target/Organism | Activity Type | Value | Reference |

| HDAC6 Inhibitors | Benzohydroxamate derivative of 1-(2-aminophenyl)ethanone with fluorine substitution | HDAC6 | IC50 | 261 nM | [1] |

| Antimycobacterial Agents | 2-arylquinazoline benzamide derivative | Mycobacterium tuberculosis H37RV | MIC | 4 mg/mL | [2] |

| Anticancer Agents | Iodoquinazolinone with benzenesulfonamide moiety | HepG-2 cells | IC50 | 2.53 µM | [2] |

| Anticancer Agents | Iodoquinazolinone with benzenesulfonamide moiety | MCF-7 cells | IC50 | 4.58 µM | [2] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the biological activities of novel compounds. Below are generalized protocols for key assays relevant to the potential activities of this compound derivatives.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is a standard for determining the minimum inhibitory concentration (MIC) of an antifungal agent.

-

Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640) to a concentration equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration in the test wells.

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted compound. The plate is sealed and incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring absorbance. [3]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Cancer cells (e.g., Hep G2) are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is then calculated from the dose-response curve.

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for this compound derivatives, related indole-containing compounds have been shown to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway . The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, cell growth, and differentiation.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a general workflow for the synthesis of this compound derivatives and their subsequent biological evaluation.

Conclusion

While the direct biological activities of this compound derivatives remain to be elucidated, the available data on related compounds strongly suggest a promising future for this scaffold in drug discovery. The potential for developing novel antimicrobial and anticancer agents warrants a systematic investigation into the synthesis and biological evaluation of a diverse library of these derivatives. The methodologies and potential mechanisms of action outlined in this guide provide a solid framework for initiating such research endeavors. Further exploration of this chemical space is highly encouraged to unlock its full therapeutic potential.

References

- 1. Discovery of novel benzohydroxamate-based histone deacetylase 6 (HDAC6) inhibitors with the ability to potentiate anti-PD-L1 immunotherapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. youtube.com [youtube.com]

The Strategic Role of the Fluorine Substituent in 1-(2-Amino-5-fluorophenyl)ethanone: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of the fluorine substituent in "1-(2-Amino-5-fluorophenyl)ethanone," a key building block in medicinal chemistry. The strategic incorporation of fluorine significantly influences the physicochemical properties and biological activity of derivative compounds, making this molecule a valuable scaffold in the design of novel therapeutics. This document provides a comprehensive overview of its synthesis, physicochemical properties, and, most importantly, the impact of the fluorine atom on the biological activity of its derivatives, with a focus on their potential as anticancer agents and enzyme inhibitors.

Physicochemical Properties of this compound and its Analogs

The presence of a fluorine atom, a strong electron-withdrawing group, at the 5-position of the phenyl ring in this compound profoundly alters the electron distribution of the molecule. This modification influences its reactivity and imparts unique characteristics to its derivatives. Key physicochemical parameters of the core molecule and its non-fluorinated and halogenated analogs are summarized below for comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₈H₈FNO | 153.16 | 64-65 | 264.2 ± 20.0 |

| 1-(2-Aminophenyl)ethanone | C₈H₉NO | 135.16 | Not available | Not available |

| 1-(2-Amino-5-bromophenyl)ethanone | C₈H₈BrNO | 214.06 | Not available | Not available |

| 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone | C₈H₇ClFNO | 187.60 | Not available | Not available |

The Impact of Fluorine on the Biological Activity of this compound Derivatives

While this compound itself is primarily a synthetic intermediate, its true value in drug discovery is realized in its derivatives, particularly quinolines. The fluorine atom plays a critical role in modulating the biological activity of these subsequent compounds. Research indicates that the incorporation of fluorine can enhance metabolic stability and binding affinity in drug molecules derived from this scaffold[1].

Anticancer Activity of Quinolone Derivatives

Quinolines synthesized from 2-aminoaryl ketones are a well-established class of compounds with significant anticancer activity against a wide range of cancer cell lines[2][3]. The fluorine substituent on the quinoline scaffold, derived from this compound, can contribute to this activity. For instance, various 2-substituted quinolines have demonstrated efficacy in assays targeting breast, cervical, prostate, lung, and colon cancer, among others[2][3]. The presence of fluorine can influence the drug's interaction with its biological target and its pharmacokinetic profile.

Below is a summary of the in vitro antiproliferative activity of representative quinoline derivatives against various human cancer cell lines.

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8-Hydroxyquinoline-5-sulfonamides | C-32 (Amelanotic Melanoma) | Varies | [4] |

| MDA-MB-231 (Breast Adenocarcinoma) | Varies | [4] | |

| A549 (Lung Adenocarcinoma) | Varies | [4] | |

| Substituted Quinolines | A549, HeLa, HT29, Hep3B, MCF7 | 2 - 50 | [5] |

Enzyme Inhibitory Activity of Quinolone Derivatives

Quinolone derivatives are also known to be effective enzyme inhibitors. For example, they have been shown to inhibit acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II[5]. The fluorine atom can play a crucial role in the binding affinity of these inhibitors to their respective enzymes. The Ki values for various substituted quinolines demonstrate their potential as potent enzyme inhibitors.

| Derivative Class | Enzyme | Kᵢ (nM) | Reference |

| Substituted Quinolines | hCA I | 46.04 - 956.82 | [5] |

| hCA II | 54.95 - 976.93 | [5] | |

| AChE | 5.51 - 155.22 | [5] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 1-(2-fluoro-5-nitrophenyl)ethanone[4].

Materials:

-

1-(2-fluoro-5-nitrophenyl)ethanone

-

Iron powder

-

Ammonium chloride

-

Isopropanol

-

Water

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

A mixture of 1-(2-fluoro-5-nitrophenyl)ethanone (1.0 eq), iron powder (3.0 eq), and ammonium chloride (2.0 eq) in a solution of isopropanol and water is prepared.

-

The reaction mixture is stirred for approximately 3 hours.

-

Upon completion of the reaction, the insoluble precipitate is removed by filtration.

-

The organic layer is extracted with dichloromethane.

-

The combined organic extracts are dried over anhydrous magnesium sulfate and then concentrated under vacuum to yield the crude product as a yellow oil.

-

The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound[4].

General Procedure for Anticancer Activity Screening (WST-1 Assay)

The following is a general protocol for assessing the in vitro antiproliferative activity of compounds, such as quinoline derivatives, using a WST-1 assay[4].

Materials:

-

Human cancer cell lines (e.g., C-32, MDA-MB-231, A549)

-

Normal human cell line (e.g., HFF-1)

-

Cell culture medium and supplements

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

WST-1 reagent

-

96-well microplates

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds for 72 hours.

-

After the incubation period, the WST-1 reagent is added to each well.

-

The plates are incubated for a further period to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

The absorbance is measured at the appropriate wavelength using a microplate reader.

-

The IC₅₀ values (the concentration of the compound that inhibits cell growth by 50%) are calculated from the dose-response curves[4].

Signaling Pathways

While specific signaling pathways for derivatives of this compound are not extensively detailed in the literature, the activity of quinoline-based compounds as kinase inhibitors suggests their potential to interfere with key cellular signaling cascades implicated in cancer. For example, inhibition of receptor tyrosine kinases (RTKs) or downstream kinases in pathways like the MAPK/ERK pathway is a common mechanism of action for anticancer drugs.

The diagram below illustrates a generalized kinase signaling pathway that could be a target for quinoline-based inhibitors.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. The strategic placement of the fluorine atom on the phenyl ring significantly influences the electronic properties of the molecule, which in turn can be leveraged to enhance the biological activity and pharmacokinetic properties of its derivatives. The demonstrated anticancer and enzyme inhibitory activities of quinolines synthesized from this core scaffold highlight the importance of the fluorine substituent in the design of novel therapeutic agents. Further exploration of derivatives of this compound holds significant promise for the development of new and effective drugs.

References

The Strategic Role of 1-(2-Amino-5-fluorophenyl)ethanone in the Synthesis of Novel Kinase Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. This technical guide focuses on the utility of the versatile building block, 1-(2-Amino-5-fluorophenyl)ethanone , in the synthesis of a new generation of kinase inhibitors. We provide a comprehensive overview of its application in constructing potent and selective inhibitors, with a focus on quinoline and quinazoline scaffolds. This document details synthetic methodologies, presents key quantitative biological data, and visualizes the intricate signaling pathways and experimental workflows, serving as a vital resource for researchers in medicinal chemistry and drug discovery.

Introduction: The Kinase Inhibitor Landscape and the Importance of Fluorinated Scaffolds

The human kinome comprises over 500 protein kinases, making them one of the most significant classes of drug targets. Kinase inhibitors have achieved remarkable clinical success, but challenges such as acquired resistance and off-target toxicity necessitate the continuous development of novel scaffolds.[1] The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The title compound, this compound, with its strategic placement of a fluorine atom and reactive amino and ketone functionalities, serves as an ideal starting material for generating diverse heterocyclic kinase inhibitors.

Synthetic Pathways to Kinase Inhibitors from this compound

The primary utility of this compound in kinase inhibitor synthesis lies in its role as a precursor to heterocyclic core structures, particularly quinolines and quinazolines. These scaffolds are prevalent in numerous FDA-approved kinase inhibitors.

The Friedländer Annulation for Quinolines

The Friedländer synthesis is a straightforward and efficient method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

A representative synthesis of a 6-fluoro-2,4-disubstituted quinoline, a scaffold known for its kinase inhibitory activity, can be achieved by reacting this compound with a suitable ketone in the presence of an acid or base catalyst.

Caption: Friedländer synthesis of a 6-fluoro-2,4-disubstituted quinoline.

The Combes Quinoline Synthesis

The Combes synthesis offers another route to quinolines, involving the reaction of an aniline with a β-diketone under acidic conditions.[2][3] While not directly utilizing this compound in its classic form, modifications of this approach can be envisioned.

Synthesis of Quinazoline Scaffolds

Quinazoline derivatives, also prominent kinase inhibitors, can be synthesized from this compound through multi-step sequences, often involving an initial reaction to form an amidine or a related intermediate, followed by cyclization.

Experimental Protocols

The following protocols are representative examples for the synthesis of quinoline-based kinase inhibitors starting from this compound.

General Procedure for the Friedländer Synthesis of 6-Fluoro-2,4-disubstituted Quinolines

Materials:

-

This compound

-

Substituted Acetophenone (e.g., 4'-methoxyacetophenone)

-

p-Toluenesulfonic acid (p-TsOH) or Potassium Hydroxide (KOH)

-

Toluene or Ethanol

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a solution of this compound (1.0 eq) in toluene, add the substituted acetophenone (1.1 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 6-fluoro-2,4-disubstituted quinoline.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Target Kinases and Signaling Pathways

Quinoline and quinazoline derivatives synthesized from this compound have the potential to inhibit a range of protein kinases involved in oncogenic signaling pathways.

Key Kinase Targets

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often mutated or overexpressed in various cancers, including non-small cell lung cancer and glioblastoma.[4]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

-

B-Raf: A serine/threonine kinase in the MAPK/ERK signaling pathway, frequently mutated in melanoma.

-

Src Family Kinases: Non-receptor tyrosine kinases involved in cell proliferation, differentiation, and survival.

-

Aurora Kinases: Serine/threonine kinases that play essential roles in mitosis. Overexpression is common in many cancers.[5]

Signaling Pathways

The inhibition of these kinases can disrupt critical cancer-driving signaling cascades.

Caption: Overview of key kinase signaling pathways targeted by inhibitors.

Quantitative Data on Kinase Inhibition

The following table summarizes the inhibitory activities of representative quinoline-based kinase inhibitors that are structurally related to compounds derivable from this compound. This data illustrates the potential potency of this compound class.

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| 2-Amino-pyrano[3,2-c]quinoline | EGFR | 71 | [4] |

| 2-Amino-pyrano[3,2-c]quinoline | HER-2 | 21 | [4] |

| 2-Amino-pyrano[3,2-c]quinoline | BRAFV600E | 62 | [4] |

| 7-alkoxy-4-anilino-quinoline | VEGFR-2 | 1.38 | [6] |

| 6,7-disubstituted-4-phenoxyquinoline | c-Met | 0.59 | [6] |

| Quinazoline Derivative | Aurora A | ~100-fold selective over FLT3 | [5] |

| Quinazoline Derivative | FLT3 | ~30-fold selective over Aurora A | [5] |

Conclusion and Future Perspectives

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors, particularly those based on the quinoline and quinazoline scaffolds. The presence of the fluorine atom can impart favorable pharmacokinetic properties, while the amino and ketone functionalities allow for the application of robust and efficient cyclization strategies like the Friedländer annulation. The resulting 6-fluoro-substituted heterocyclic compounds have demonstrated potent inhibitory activity against a range of clinically relevant kinases. Future work in this area should focus on the exploration of diverse substitution patterns on the quinoline core to fine-tune selectivity and potency, as well as the development of novel synthetic methodologies to further expand the chemical space accessible from this key building block. The continued investigation of inhibitors derived from this compound holds significant promise for the discovery of next-generation targeted cancer therapies.

References

- 1. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. US9249111B2 - Substituted quinoxalines as B-RAF kinase inhibitors - Google Patents [patents.google.com]

- 4. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 1-(2-Amino-5-fluorophenyl)ethanone in the Synthesis of Bioactive Heterocyclic Compounds: A Technical Guide

Introduction: 1-(2-Amino-5-fluorophenyl)ethanone is a pivotal starting material in synthetic and medicinal chemistry, serving as a versatile precursor for a wide array of fluorinated heterocyclic compounds. The strategic incorporation of a fluorine atom into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides an in-depth overview of the core applications of this compound in the synthesis of key heterocyclic scaffolds, such as quinolines and benzodiazepines. It offers detailed experimental protocols, quantitative data summaries, and visual workflows for researchers, scientists, and professionals in drug development.

Core Synthetic Applications

The unique structure of this compound, featuring an ortho-aminoacetophenone moiety with a fluorine substituent, makes it an ideal candidate for various cyclization and condensation reactions.

Synthesis of Fluorinated Quinolines via Friedländer Annulation

The Friedländer annulation is a fundamental and efficient method for constructing the quinoline ring system.[1][2] This reaction involves the condensation of a 2-aminoaryl ketone, such as this compound, with a compound containing an active methylene group (e.g., a ketone or β-dicarbonyl compound).[1][3] The reaction can be catalyzed by acids or bases and is often accelerated by microwave irradiation.[3]

The general mechanism can proceed through two primary pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction.[1]

Caption: Fig. 1: Friedländer Annulation Workflow.

Quantitative Data Summary: Friedländer Synthesis of Quinolines

| Reactant 2 (Active Methylene Cmpd.) | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Ketones / Secondary Alcohols | Nickel Catalyst | - | Dehydrogenation & Condensation | Good | [4] |

| α-Methylene Carbonyl Compound | Fluorescein (Photocatalyst) | Ethanol | White LED, Room Temp. | High | [5] |

| Ketones | p-Toluenesulfonic acid | Solvent-free | Microwave or Conventional Heating | High | [2] |

| Ketones | Molecular Iodine | - | - | High | [2] |

Experimental Protocol: Microwave-Assisted Friedländer Synthesis

This protocol provides a general method for the synthesis of substituted 6-fluoroquinolines.[3]

-

Preparation: In a 10 mL microwave synthesis vial, combine this compound (1.0 mmol), the desired active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol), and a catalytic amount of glacial acetic acid or p-toluenesulfonic acid.

-

Reaction: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a set temperature (typically 100-150°C) for a specified time (usually 10-30 minutes). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-fluoroquinoline derivative.

Synthesis of Fluorinated 1,5-Benzodiazepines

1,5-Benzodiazepines are a class of heterocyclic compounds with a wide range of biological activities, including anticonvulsant, anti-inflammatory, and hypnotic properties.[6] They are commonly synthesized through the condensation reaction of an o-phenylenediamine with a ketone. Using 4-fluoro-1,2-phenylenediamine (derived from the starting material) and a suitable ketone allows for the creation of fluorinated benzodiazepine derivatives. The reaction is typically catalyzed by a Lewis or Brønsted acid.[7]

Caption: Fig. 2: 1,5-Benzodiazepine Synthesis Workflow.

Quantitative Data Summary: Synthesis of 1,5-Benzodiazepines

| Ketone | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Various Ketones | H-MCM-22 | Acetonitrile | Room Temp, 1-3 h | Good to Excellent | [8] |

| Various Ketones | Anhydrous SnCl₂ | Solvent-free | - | Moderate to Good | [6] |

| Various Ketones | Phenylboronic Acid | Acetonitrile | Reflux | 82-91 | [7] |

| Various Ketones | Ga(III) triflate | - | - | Good to Excellent | [9] |

| Acetone | Zeolite | Acetonitrile | - | Excellent | [9] |

Experimental Protocol: Phenylboronic Acid Catalyzed Synthesis of 1,5-Benzodiazepines

This protocol is adapted from a general method for benzodiazepine synthesis.[7]

-

Preparation: To a solution of 4-fluoro-1,2-phenylenediamine (1 mmol) in acetonitrile (10 mL), add the desired ketone (2.2 mmol) and phenylboronic acid (10 mol%).

-

Reaction: Reflux the reaction mixture for the required time (typically 1-4 hours), monitoring the reaction's progress by TLC.

-

Work-up: After completion, evaporate the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and solvent evaporation, purify the crude product via column chromatography on silica gel (using a hexane-ethyl acetate mixture as eluent) to obtain the pure 7-fluoro-1,5-benzodiazepine derivative.

Potential for Indole Synthesis

While the Friedländer and benzodiazepine syntheses are direct applications, this compound also holds potential as a precursor for fluorinated indoles, a highly significant scaffold in medicinal chemistry.[10][11] Methods like the Bischler synthesis, which involves the acid-catalyzed cyclization of an α-arylaminoketone, could be adapted.[10] The synthesis would first require the α-halogenation of the ethanone followed by reaction with an appropriate amine, or a related strategy to form the necessary α-arylaminoketone intermediate.

Caption: Fig. 3: Proposed Bischler Synthesis for Indoles.

Conclusion

This compound stands out as a highly valuable and adaptable building block for the synthesis of fluorinated heterocyclic compounds. Its utility in robust and high-yield reactions like the Friedländer annulation for quinolines and condensation reactions for 1,5-benzodiazepines makes it indispensable for generating libraries of potentially bioactive molecules. The strategic placement of the fluorine atom provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of new drug candidates. Further exploration of its reactivity will undoubtedly unlock novel pathways to other important heterocyclic systems.

References

- 1. benchchem.com [benchchem.com]

- 2. Friedlaender Synthesis [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Quinoline synthesis [organic-chemistry.org]

- 5. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. ias.ac.in [ias.ac.in]

- 8. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijtsrd.com [ijtsrd.com]

- 10. Indoles Synthesis [quimicaorganica.org]

- 11. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(2-Amino-5-fluorophenyl)ethanone: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Amino-5-fluorophenyl)ethanone, also known as 2-amino-5-fluoroacetophenone, is a key building block in the synthesis of various pharmaceutical compounds and a valuable intermediate in medicinal chemistry.[1][2] Its structure, featuring an aminophenyl ring substituted with a fluorine atom and an ethanone group, makes it a versatile precursor for the development of heterocyclic compounds with potential biological activities, such as kinase inhibitors.[2] The presence of fluorine can enhance the metabolic stability and binding affinity of drug candidates.[2] This document provides detailed protocols for two distinct and effective methods for the synthesis of this compound, targeting high yield and purity.

Introduction

The synthesis of fluorinated aromatic compounds is of significant interest in the field of drug discovery and development. The unique properties of the fluorine atom, including its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This compound is a prime example of a fluorinated intermediate that serves as a cornerstone for the synthesis of more complex and biologically active molecules. This application note outlines two reliable and reproducible methods for its preparation: a hydration of an ethynyl aniline derivative and a reduction of a nitroacetophenone precursor.

Synthesis Protocols

Two primary methods for the synthesis of this compound are detailed below. The selection of a particular method may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Method 1: Hydration of 2-Ethynyl-4-fluoroaniline

This protocol describes the synthesis of this compound starting from 2-ethynyl-4-fluoroaniline.[1]

Experimental Protocol:

-

To a reaction flask, add 600 g of 2-ethynyl-4-fluoroaniline and 4 L of water.

-

Add 476 g of 35% hydrochloric acid to the mixture.

-

Heat the reaction mixture to 50°C and maintain for 36 hours.

-

After the reaction is complete, cool the mixture to 20-25°C.

-

Adjust the pH of the reaction solution to 8-9 using a 50% sodium hydroxide solution, ensuring the temperature does not exceed 30°C during this process.

-

Filter the resulting solid and wash the filter cake with 1 L of water.

-

Dry the solid under reduced pressure at 50°C for 12 hours to obtain the final product.[1]

Quantitative Data Summary for Method 1

| Parameter | Value | Reference |

| Starting Material | 2-Ethynyl-4-fluoroaniline | [1] |

| Reagents | Hydrochloric acid, Sodium hydroxide | [1] |

| Reaction Temperature | 50°C | [1] |

| Reaction Time | 36 hours | [1] |

| Yield | 91.4% | [1] |

| Purity (HPLC) | 99.2% | [1] |

| Appearance | Pale yellow solid | [1] |

Method 2: Reduction of 1-(2-Fluoro-5-nitrophenyl)ethanone

This protocol outlines the synthesis of this compound through the reduction of 1-(2-fluoro-5-nitrophenyl)ethanone.[3]

Experimental Protocol:

-

In a reaction vessel, combine 1-(2-fluoro-5-nitrophenyl)ethanone (0.3 g, 1.64 mmol), iron powder (0.27 g, 4.92 mmol), and ammonium chloride (0.17 g, 3.28 mmol).

-

Add a mixture of isopropanol (12.8 mL) and water (3.2 mL) to the reactants.

-

Stir the reaction mixture for 3 hours.

-

Upon completion of the reaction, filter the mixture to remove insoluble precipitates.

-

Extract the organic layer with dichloromethane.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Concentrate the solution under vacuum to yield a crude yellow oily product.

-

Purify the crude product using silica gel column chromatography with an eluent of ethyl acetate/hexane (1:2) to obtain the final product.[3]

Quantitative Data Summary for Method 2

| Parameter | Value | Reference |

| Starting Material | 1-(2-Fluoro-5-nitrophenyl)ethanone | [3] |

| Reagents | Iron powder, Ammonium chloride, Isopropanol, Water | [3] |

| Reaction Time | 3 hours | [3] |

| Yield | 76% | [3] |

| Purification | Silica gel column chromatography | [3] |

| Eluent | Ethyl acetate/Hexane (1:2) | [3] |

| Rf | 0.3 | [3] |

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

Application Notes and Protocols for Friedel-Crafts Acylation of Fluorinated Anilines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated anilines are crucial building blocks in medicinal chemistry and drug development. The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] The Friedel-Crafts acylation is a powerful tool for the synthesis of aryl ketones, which are versatile intermediates in the preparation of numerous pharmaceuticals. However, the direct Friedel-Crafts acylation of anilines, particularly those bearing electron-withdrawing fluorine atoms, presents significant challenges.

This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of fluorinated anilines, addressing the inherent difficulties and offering effective strategies to achieve successful acylation.

Challenges in the Friedel-Crafts Acylation of Fluorinated Anilines

The primary obstacle in the Friedel-Crafts acylation of anilines is the Lewis basicity of the amino group. The lone pair of electrons on the nitrogen atom readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivated complex.[2] This complexation has two detrimental effects:

-

Catalyst Sequestration: The Lewis acid is consumed in a non-productive acid-base reaction, rendering it unavailable to activate the acylating agent.

-

Ring Deactivation: The resulting anilinium salt possesses a positively charged nitrogen atom, which acts as a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution.

The presence of one or more fluorine atoms on the aniline ring further exacerbates this issue by inductively withdrawing electron density, making the ring even less nucleophilic and thus less reactive in electrophilic aromatic substitution reactions.

Strategies for Successful Acylation

To overcome these challenges, a common and effective strategy is the protection of the amino group as an amide. The resulting anilide is less basic and the N-acyl group is still an ortho-, para-director, albeit less activating than a free amino group. This approach prevents the deactivation of the catalyst and the aromatic ring, allowing the Friedel-Crafts acylation to proceed. Following the acylation, the protecting group can be removed by hydrolysis to yield the desired acylated aniline.

An alternative approach for the synthesis of hydroxyaryl ketones from phenolic esters is the Fries rearrangement, which can also be applied to anilides to produce aminoaryl ketones.[3][4] This reaction involves the intramolecular rearrangement of an acyl group from the nitrogen atom to the aromatic ring, typically catalyzed by a Lewis acid.

Experimental Protocols

The following protocols provide detailed methodologies for the N-protection of fluorinated anilines and their subsequent Friedel-Crafts acylation. A protocol for the Fries rearrangement of an N-acylated fluoroaniline is also included as an alternative strategy.

Protocol 1: N-Acetylation of a Fluorinated Aniline

This protocol describes a general procedure for the protection of a fluorinated aniline by acetylation.

Materials:

-

Fluorinated aniline (e.g., 4-fluoroaniline)

-

Acetic anhydride

-

Pyridine (catalyst)

-

Suitable solvent (e.g., Dichloromethane, Chloroform)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the fluorinated aniline in a suitable solvent.

-

Add a catalytic amount of pyridine to the solution.

-

Slowly add acetic anhydride to the reaction mixture with stirring. The reaction is often exothermic.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer sequentially with deionized water and saturated sodium bicarbonate solution to remove any remaining acid and unreacted acetic anhydride.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude N-acetylated fluorinated aniline.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Friedel-Crafts Acylation of N-Acetyl-4-fluoroaniline with Acetic Anhydride using a Gallium Triflate Catalyst

This protocol is adapted from a patented procedure and describes the acylation of an N-protected fluoroaniline.[5]

Materials:

-

N-Acetyl-4-fluoroaniline (4-fluoroacetanilide)

-

Acetic anhydride

-

Gallium(III) trifluoromethanesulfonate (Ga(OTf)₃)

-

Lithium perchlorate (LiClO₄)

-

Nitromethane (MeNO₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a solution of N-acetyl-4-fluoroaniline (0.80 mmol) and lithium perchlorate (12.0 mmol) in nitromethane (2.0 mL), add acetic anhydride (1.65 mmol).

-

Add 10 mol% of Ga(OTf)₃ (0.08 mmol) to the reaction mixture.

-

Stir the mixture at 50°C for 24 hours under an inert atmosphere (e.g., Nitrogen or Argon).

-

After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution (10 mL).

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired acylated product.

Protocol 3: Fries Rearrangement of N-Acetyl-4-fluoroaniline

This protocol outlines a general procedure for the Lewis acid-catalyzed Fries rearrangement of an N-acylated fluoroaniline. The ratio of ortho and para products can be influenced by reaction temperature and solvent.[3]

Materials:

-

N-Acetyl-4-fluoroaniline

-

Lewis acid (e.g., Aluminum chloride, AlCl₃)

-

Solvent (e.g., Nitrobenzene for higher temperatures, carbon disulfide for lower temperatures)

-

Dilute hydrochloric acid

-

Standard laboratory glassware for inert atmosphere and anhydrous reactions

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride in the chosen solvent.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of N-acetyl-4-fluoroaniline in the same solvent to the cooled suspension with vigorous stirring.

-

After the addition is complete, slowly warm the reaction mixture to the desired temperature. Lower temperatures (0-25 °C) generally favor the para-product, while higher temperatures (>100 °C) favor the ortho-product.

-

Maintain the reaction at the chosen temperature and monitor its progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and acidify with dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product mixture of ortho- and para-hydroxy acetophenones.

-

Separate the isomers and purify the desired product by column chromatography or recrystallization.

Data Presentation

The following tables summarize quantitative data for the Friedel-Crafts acylation of various N-protected anilines, adapted from the literature.[5][6]